Cytotoxic Potency vs. Cisplatin: 3- to 35-Fold Enhanced Activity in Human Cancer Cell Lines
The phendione ligand and its Cu(II) and Ag(I) complexes demonstrate cytotoxic potency substantially exceeding the clinical chemotherapeutic cisplatin in direct comparative studies. Across two neoplastic human epithelial cell lines (A-498 renal carcinoma and Hep-G2 hepatocellular carcinoma), IC50 values for phendione derivatives were between 3 and 35 times lower than those for cisplatin under identical assay conditions [1]. This represents a quantifiable advantage over the gold-standard metal-based anticancer agent.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Phendione and metal-phendione complexes (exact IC50 range reported as 0.04-0.5 μM for free phendione) |
| Comparator Or Baseline | Cisplatin (metal-based anticancer drug) |
| Quantified Difference | 3× to 35× greater cytotoxic response (lower IC50) |
| Conditions | Human epithelial neoplastic cell lines A-498 (renal) and Hep-G2 (hepatocellular) in vitro; 72 h exposure |
Why This Matters
For research groups developing next-generation anticancer metallodrugs, phendione-based complexes offer a validated scaffold with potency that significantly outperforms the clinical benchmark cisplatin, justifying procurement over simpler ligands that lack this established biological activity.
- [1] Deegan, C.; Coyle, B.; McCann, M.; Devereux, M.; Egan, D. A. In vitro anti-tumour effect of 1,10-phenanthroline-5,6-dione (phendione), [Cu(phendione)3](ClO4)2·4H2O and [Ag(phendione)2]ClO4 using human epithelial cell lines. Chemico-Biological Interactions, 2006, 164(1-2), 115-125. View Source
